molecular formula C19H22O6 B13445354 (1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Cat. No.: B13445354
M. Wt: 349.4 g/mol
InChI Key: IXORZMNAPKEEDV-FLNSVRPGSA-N
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Description

The compound “(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid” is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core structure, introduction of the hydroxyl groups, and the incorporation of the dideuterio(113C)methylidene group. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model system to study complex reaction mechanisms and stereochemistry.

Biology

In biological research, it might be used to investigate the interactions of complex organic molecules with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, it might find applications in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5S,8S,9S,10R,11S,12S)-6-methylidene-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
  • (1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio)methylidene-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of the dideuterio(113C)methylidene group. These features could confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H22O6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1+1D2

InChI Key

IXORZMNAPKEEDV-FLNSVRPGSA-N

Isomeric SMILES

[2H][13C](=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H]

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Origin of Product

United States

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